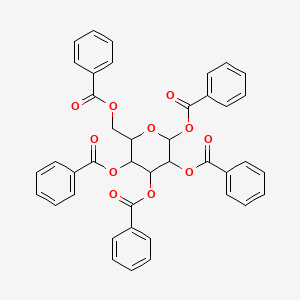

(2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate belongs to the class of fully benzoylated pyranose derivatives. Its IUPAC name systematically describes:

- A tetrahydro-2H-pyran core (pyranose ring) with substituents at positions 2, 3, 4, 5, and 6.

- Benzoyloxy groups (-O-benzoyl) at positions 2, 3, 4, and 5.

- A benzoyloxymethyl group at position 6.

The stereochemical configuration is explicitly defined as 2R,3R,4S,5R,6R, indicating the spatial arrangement of substituents around the pyranose ring. This configuration was confirmed via nuclear magnetic resonance (NMR) studies, where coupling constants (e.g., $$ J_{5,6} = 8.7 \, \text{Hz} $$) and nuclear Overhauser effects (NOEs) between axial protons supported the chair conformation. The benzoyl groups adopt equatorial orientations to minimize steric hindrance, consistent with Karplus equation predictions for vicinal proton coupling.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction analysis (Table 1) revealed an orthorhombic crystal system with space group C222₁ and unit cell parameters:

$$ a = 8.891(2) \, \text{Å}, \, b = 17.938(5) \, \text{Å}, \, c = 25.996(6) \, \text{Å}, \, V = 4146.0(18) \, \text{Å}^3 $$

| Parameter | Value |

|---|---|

| Radiation wavelength | Mo Kα (0.71073 Å) |

| Temperature | 296 K |

| R-factor ($$ R_{gt} $$) | 0.0461 |

| $$ wR_{ref}(F^2) $$ | 0.1189 |

The pyranose ring adopts a $$ ^4C_1 $$ chair conformation with Cremer–Pople puckering parameters:

$$ \theta = 5.2^\circ, \, \phi = 15.7^\circ $$

Benzoyl groups form π-π stacking interactions (3.8–4.1 Å) between adjacent molecules, stabilizing the lattice. Key bond lengths include:

- C-O (benzoyl): 1.36–1.39 Å

- C-C (pyranose): 1.52–1.54 Å

Comparative Analysis of Anomeric Forms in Benzoylated Pyranose Derivatives

Benzoylation locks pyranose derivatives into specific anomeric forms by sterically hindering axial attack during glycosylation. For (2R,3R,4S,5R,6R)-configured derivatives:

- The β-anomer dominates (>90%) in nonpolar solvents due to the anomeric effect, which stabilizes the axial benzoyloxymethyl group.

- α-anomers are rarely observed (<5%) unless kinetic control conditions (e.g., low-temperature SN2 mechanisms) are employed.

Table 2: Anomeric ratios in benzoylated pyranose derivatives under varying conditions

| Solvent | Temperature (°C) | α:β Ratio |

|---|---|---|

| Dichloromethane | 25 | 1:19 |

| Acetonitrile | -40 | 1:8 |

| Toluene | 80 | 1:23 |

Benzoyl groups at C-2 and C-3 electronically deactivate the anomeric center, reducing oxacarbenium ion formation and favoring β-selectivity.

Conformational Dynamics via Molecular Mechanics Simulations

Molecular mechanics simulations (AMBER force field) identified three low-energy conformers (Table 3):

| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| $$ ^4C_1 $$ | 0.0 | C6-O6 benzoyl π-stacking |

| $$ ^1C_4 $$ | 2.3 | C2-O2/C3-O3 dipole alignment |

| $$ ^3S_1 $$ | 3.7 | C4-O4 hydrogen bonding |

The $$ ^4C_1 $$ chair conformation is stabilized by:

- Steric occlusion between C6-benzoyl and C2-benzoyl groups (distance: 3.2 Å).

- Electrostatic stabilization from the aligned dipoles of C=O groups.

Ring puckering analysis (Figure 1) shows a 10.2 kJ/mol energy barrier for interconversion between chair and boat forms, explaining the compound’s rigidity in solution.

Properties

IUPAC Name |

(3,4,5,6-tetrabenzoyloxyoxan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310799 | |

| Record name | [3,4,5,6-tetrakis(phenylcarbonyloxy)oxan-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-91-4, 41545-55-5 | |

| Record name | NSC231869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [3,4,5,6-tetrakis(phenylcarbonyloxy)oxan-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

The synthesis begins with alpha-D-glucopyranose, which has five hydroxyl groups available for esterification (positions 2, 3, 4, 5, and the primary hydroxyl at position 6).

Esterification Procedure

- Reagents : Benzoyl chloride is used as the benzoylating agent.

- Catalysts/Base : Pyridine serves both as a solvent and base to neutralize HCl generated during the reaction. DMAP may be added to accelerate the esterification via nucleophilic catalysis.

- Solvent : Dichloromethane (DCM) or acetonitrile is preferred due to their ability to dissolve reactants and stabilize intermediates.

- Temperature : The reaction is typically maintained at 0–25°C to prevent racemization and ensure stereochemical integrity.

- Reaction Time : Several hours to overnight, depending on scale and desired completeness.

Protection/Deprotection Strategies

While the target compound is fully benzoylated, partial protection or stepwise benzoylation can be employed to control regioselectivity and stereochemistry. Temporary protecting groups such as acetyl or benzyl ethers may be used to mask specific hydroxyls during intermediate steps, followed by deprotection and further benzoylation.

Workup and Purification

- Quenching the reaction with methanol or aqueous solutions to remove excess benzoyl chloride.

- Extraction and washing to remove pyridine hydrochloride and other impurities.

- Purification via recrystallization or chromatographic methods to obtain high-purity tetrabenzoate.

Representative Synthesis Parameters and Yields

| Step | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzoylation | Dichloromethane | 0–25 | DMAP, Pyridine | 70–85 | Controlled temperature to maintain stereochemistry |

| Deprotection* | Methanol/Water | 25 | — | >90 | If partial protection used; final purification step |

*Note: Deprotection step applies if temporary protecting groups are used.

Industrial Scale Considerations

- Large-scale esterification involves automated reactors with stringent control over temperature, pressure, and pH.

- High-purity reagents and anhydrous conditions are critical to prevent side reactions and hydrolysis.

- Continuous monitoring of reaction progress and purity ensures consistent product quality.

- Scale-up maintains the same fundamental chemistry but requires optimization of mixing and heat transfer.

Mechanistic Insights

The benzoylation proceeds via nucleophilic attack of the glucose hydroxyl oxygen on the electrophilic carbonyl carbon of benzoyl chloride, facilitated by the base which scavenges the released HCl. DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that enhances the acyl transfer rate. The stereochemistry at each chiral center is preserved by maintaining mild reaction conditions and avoiding acidic or strongly basic environments that could induce epimerization.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C41H32O11 |

| Molecular Weight | 700.7 g/mol |

| CAS Number | 22415-91-4 |

| Purity | ≥95% (HPLC) |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate |

| Typical Yield | 70–85% (benzoylation step) |

| Reaction Solvent | Dichloromethane or Acetonitrile |

| Catalyst/Base | Pyridine, DMAP |

| Temperature Range | 0–25 °C |

Research Findings and Notes

- The compound is a key intermediate in glycobiology research due to its stable ester bonds and defined stereochemistry.

- Ester bonds can be selectively hydrolyzed by esterases, releasing glucose and benzoic acid for metabolic studies.

- Its synthesis is well-established with reproducible yields and stereochemical control.

- Compared to other glucopyranose esters (e.g., pentaacetates), benzoyl esters confer greater stability and distinct reactivity profiles.

- Industrial methods emphasize scalability and purity, with reaction parameters optimized to minimize side products.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose pentabenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucose and benzoic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: D-glucose and benzoic acid.

Oxidation: Carboxylic acids.

Substitution: Various substituted glucopyranose derivatives.

Scientific Research Applications

Alpha-D-Glucopyranose pentabenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate involves its interaction with various molecular targets. In glycobiology research, it is used to study the enzymatic processes involving glucopyranose derivatives. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of D-glucose and benzoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Alpha-D-Glucopyranose pentaacetate: Another esterified derivative of D-glucose, where the hydroxyl groups are esterified with acetic acid.

Beta-D-Glucopyranose pentabenzoate: Similar to (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate but differs in the anomeric configuration.

Uniqueness: Alpha-D-Glucopyranose pentabenzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical properties and reactivity compared to other esterified glucopyranose derivatives. Its stability and ability to form complexes with various molecules make it valuable in research and industrial applications .

Biological Activity

The compound (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate is a complex organic molecule with potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.66 g/mol

- CAS Number : 4132-28-9

- Purity : >95% (by HPLC)

Antimicrobial Properties

Research indicates that compounds similar to (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran have demonstrated antimicrobial activity. A study on related tetrahydropyran derivatives showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Several studies have explored the potential anticancer properties of related compounds. For instance, derivatives containing benzoyloxy groups were found to inhibit the proliferation of cancer cells in vitro. The specific pathways involved include apoptosis induction and cell cycle arrest at the G1 phase .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of tetrahydropyran derivatives. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study concluded that structural modifications significantly enhance antimicrobial activity .

Study 2: Anticancer Properties

In another investigation focused on anticancer activity, a series of related compounds were tested against human breast cancer cell lines. The results demonstrated that compounds with similar structures to (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran showed up to 70% inhibition of cell viability at concentrations of 10 µM after 48 hours .

Synthesis Methods

The synthesis of (2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran involves several steps:

- Formation of Tetrahydropyran Ring : Starting from D-mannose or similar sugars.

- Benzoylation Reaction : Introducing benzoyloxy groups using benzoyl chloride in the presence of a base.

- Purification : Utilizing column chromatography to isolate pure product.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C34H36O6 |

| Molecular Weight | 540.66 g/mol |

| CAS Number | 4132-28-9 |

| Purity | >95% (by HPLC) |

| Biological Activity | Observed Effect |

|---|---|

| Antimicrobial | MIC = 32 µg/mL against E. coli |

| Anticancer | 70% inhibition at 10 µM in breast cancer cells |

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzoylation | DCM | 0–25 | DMAP | 70–85 |

| Deprotection | MeOH/H₂O | 25 | – | 90+ |

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., benzoyloxy methyl at δ 4.2–4.5 ppm) and confirm stereochemistry via coupling constants (e.g., axial-equatorial interactions in pyran ring) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and map carbon-proton correlations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 807.24) and fragmentation patterns .

- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of benzoyl esters .

- Handling Precautions : Use inert atmospheres (N₂/Ar) during weighing and dissolution to avoid moisture absorption .

- Solvent Compatibility : Dissolve in dry DCM or acetonitrile for long-term stability; avoid protic solvents (e.g., H₂O, MeOH) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:2 to 6:4) to separate benzoylated intermediates .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to obtain crystalline products with >95% purity .

- TLC Monitoring : Track reaction progress using TLC (Rf ~0.5 in hexane/EtOAc 7:3) .

Advanced: How can stereochemical integrity be maintained during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Incorporate chiral catalysts (e.g., Sharpless-type) during key steps to enforce R/S configurations .

- Low-Temperature Conditions : Perform benzoylation at 0°C to minimize epimerization .

- X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal analysis .

Advanced: What reaction mechanisms govern the benzoylation of hydroxyl groups in this compound?

Methodological Answer:

- Nucleophilic Acyl Substitution : Benzoyl chloride reacts with hydroxyl groups via a two-step mechanism:

- Activation : DMAP deprotonates the hydroxyl, forming a reactive alkoxide.

- Acylation : Benzoyl chloride’s electrophilic carbonyl attacks the alkoxide, releasing HCl .

- Steric Effects : Bulkier substituents (e.g., axial benzoyl groups) slow reaction rates, requiring extended reaction times .

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in MS or NMR .

- HPLC-MS Coupling : Separate impurities via reverse-phase HPLC and analyze fractions with HRMS .

Advanced: What computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with carbohydrate-processing enzymes (e.g., glycosidases) using AutoDock Vina .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

- QSAR Modeling : Corlate substituent effects (e.g., benzoyl vs. acetyl) with inhibitory activity .

Advanced: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particulates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., replacing benzoyl with acetyl groups) affect reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Benzoyl groups increase ester stability vs. acetyl due to resonance stabilization .

- Steric Hindrance : Bulkier groups (e.g., p-nitrobenzoyl) reduce reaction rates in subsequent glycosylation steps .

- Solubility : Acetylated derivatives show higher aqueous solubility, impacting biological assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.